molecular formula C21H22N4O2S2 B2414726 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-24-7

2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2414726
CAS No.: 946306-24-7
M. Wt: 426.55
InChI Key: HSTMDKKWEWCNJP-UHFFFAOYSA-N
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Description

“2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C21H22N4O2S2 . It is a derivative of thiazole, a heterocyclic compound that is a good pharmacophore nucleus due to its various pharmaceutical applications .

Scientific Research Applications

Biological Activities and Therapeutic Potentials

  • Benzothiazole Derivatives in Medicinal Chemistry : Benzothiazole and its derivatives, similar in structure to 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, are noted for their varied biological activities. They possess anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, showcasing the significance of benzothiazole in medicinal chemistry (Bhat & Belagali, 2020).

  • Biological Features of Triazole Derivatives : The chemistry of 1,2,4-triazoles, a component of the chemical structure , is crucial for synthesizing biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, indicating the extensive research potential and biological significance of triazole derivatives (Ohloblina, 2022).

  • Gastroprotective Properties of Related Compounds : Although not directly related to this compound, it's worth noting compounds like ebrotidine, showcasing gastroprotective properties. This indicates the potential for related compounds to have significant medicinal applications, especially in enhancing mucosal repair and maintaining mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).

  • Synthetic Utilities in Medicinal Chemistry : Compounds such as o-phenylenediamines are utilized for synthesizing benzimidazoles, quinoxalines, and benzo〔1,5〕diazepines, indicating the importance of the structural components similar to the chemical in medicinal chemistry for creating compounds with significant biological applications (Ibrahim, 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets through π-π interactions, hydrogen bonding, or other types of intermolecular forces. The exact mode of action would depend on the specific biological targets of this compound.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-14-8-9-16(3)19(12-14)29(26,27)22-11-10-17-13-28-21-23-20(24-25(17)21)18-7-5-4-6-15(18)2/h4-9,12-13,22H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMDKKWEWCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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